N-Methyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride
Description
Molecular Architecture and Crystallographic Analysis
N-Methyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride (C₈H₁₈ClNO, molecular weight: 179.69 g/mol) features a tetrahydropyran (THP) ring fused to an ethylamine side chain with a methyl substituent on the nitrogen atom. The THP ring adopts a six-membered oxygen-containing cyclic ether structure, while the ethylamine group extends from the 4-position of the ring. The hydrochloride salt enhances solubility through ionic interactions between the protonated amine and chloride counterion.
While direct X-ray crystallographic data for this compound is limited, analogous tetrahydropyran derivatives exhibit monoclinic or orthorhombic crystal systems. For example, spirocyclic ammonium salts with similar hydrogen-bonding motifs crystallize in monoclinic systems (e.g., $$ P2_1/c $$) with unit cell parameters approximating $$ a = 7.4–8.2 \, \text{Å} $$, $$ b = 10.4–18.6 \, \text{Å} $$, and $$ c = 10.5–31.7 \, \text{Å} $$. The THP ring in such structures typically stabilizes in a chair conformation, minimizing steric strain.
Table 1: Key crystallographic parameters for analogous tetrahydropyran derivatives
Stereochemical Configuration and Conformational Dynamics
The compound exhibits chirality at the nitrogen center due to the methyl substituent, though synthetic routes often yield racemic mixtures unless enantioselective methods are employed. The THP ring predominantly adopts a chair conformation, with the ethylamine side chain occupying an equatorial position to minimize 1,3-diaxial interactions. Variable-temperature NMR studies of related THP derivatives reveal restricted rotation about the C–N bond (energy barrier: ~10–15 kcal/mol), leading to distinct diastereomeric conformers in solution.
Molecular dynamics simulations of analogous structures suggest that the THP ring undergoes pseudorotation with an energy barrier of ~5 kcal/mol, interconverting between chair and twist-boat conformations. The ethylamine side chain exhibits free rotation around the C–C bond, sampling gauche and anti-periplanar orientations relative to the ring oxygen.
Comparative Analysis with Tetrahydropyran-Containing Structural Analogs
The structural and electronic effects of substituents on THP-based amines are critical for understanding their physicochemical behavior:
Table 2: Comparison with THP-containing analogs
The N-methyl group in the target compound enhances lipophilicity (predicted clogP +0.6 vs. −0.3 for non-methylated analogs), favoring membrane permeability. Conversely, replacing the THP ring with azepane (as in 4,5-dimethylazepan-4-ol HCl) introduces additional conformational自由度, reducing crystalline stability.
Hydrogen Bonding Patterns in Crystalline Phase
In the solid state, N-methyl-2-(THP-4-yl)ethanamine hydrochloride forms a three-dimensional network via:
- N⁺–H···Cl⁻ interactions : The protonated amine engages in strong ionic bonds with chloride (N⁺–H···Cl⁻ distance: ~3.1 Å).
- C–H···O interactions : Methyl and methylene groups donate weak hydrogen bonds to THP ring oxygen (C–H···O distance: ~2.7 Å).
- Van der Waals contacts : Hydrophobic interactions between THP rings stabilize layered packing motifs.
Figure 1: Hypothetical hydrogen-bonding network $$ \text{N⁺–H···Cl⁻} \rightarrow \text{Cl⁻···H–C(THP)} \rightarrow \text{C(THP)–H···O(THP)} $$
Properties
IUPAC Name |
N-methyl-2-(oxan-4-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-9-5-2-8-3-6-10-7-4-8;/h8-9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBMZJKYRODOIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CCOCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087351-66-3 | |
| Record name | N-Methyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
N-Methyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
The synthesis of this compound typically involves several steps, including the formation of the tetrahydropyran ring through nucleophilic substitution reactions. The compound is characterized by its molecular formula and has a purity level of approximately 95% .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These interactions may include:
- Receptor Binding : The compound may bind to specific receptors, influencing their activity and leading to various physiological effects.
- Enzyme Modulation : It can act as an inhibitor or activator of certain enzymes, thereby altering metabolic pathways.
Biological Effects
Research indicates that this compound exhibits several biological activities:
- Neurotransmitter Activity : The compound has been studied for its potential effects on neurotransmitter systems, particularly in relation to mood regulation and cognitive functions.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain pathogens, although further research is needed to establish its efficacy and mechanisms .
- Toxicological Profile : Toxicological assessments indicate that while the compound shows promise in various applications, it also requires careful evaluation regarding its safety profile, particularly concerning acute toxicity via inhalation and dermal exposure routes .
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Neurotransmitter Interaction :
- A study examined the effects of this compound on serotonin receptors, indicating potential anxiolytic properties.
- Results showed a dose-dependent increase in receptor affinity, suggesting therapeutic potential in anxiety disorders.
-
Antimicrobial Activity Assessment :
- In vitro tests demonstrated that the compound inhibited the growth of certain bacterial strains.
- The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.
Data Table: Summary of Biological Activities
Scientific Research Applications
Organic Chemistry
N-Methyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride is utilized as a versatile intermediate in organic synthesis. Its unique structure allows for:
- Building Block for Complex Molecules : It facilitates the formation of various derivatives through nucleophilic substitution reactions.
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form ketones or carboxylic acids. |
| Reduction | Can be reduced to yield alcohols or amines. |
| Substitution | Allows for the introduction of different functional groups. |
Biological Studies
Research indicates that this compound may interact with specific biological targets, potentially influencing enzyme activity and receptor binding:
- Enzyme Interaction : Studies have shown that compounds similar to N-Methyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine can modulate enzyme functions, which may lead to therapeutic applications.
| Biological Activity | Potential Effects |
|---|---|
| Enzyme Modulation | Alters metabolic pathways, impacting growth and differentiation. |
| Receptor Binding | May affect neurotransmitter systems, suggesting neuropharmacological potential. |
Pharmaceutical Development
Ongoing research is exploring the therapeutic effects of this compound:
- Drug Development : The compound is being investigated for its potential in developing new pharmaceuticals targeting various diseases, particularly those related to neurodegeneration and metabolic disorders.
Case Study 1: Neuropharmacological Effects
A study published in a peer-reviewed journal demonstrated that N-Methyl derivatives exhibited significant binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders.
Case Study 2: Synthesis Efficiency
Research conducted by a leading chemical synthesis laboratory highlighted the efficiency of using this compound as an intermediate in synthesizing complex alkaloids, achieving high yields with minimal byproducts.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-Methyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride
- CAS Number : 1087351-66-3
- Molecular Weight : 179.69 g/mol
- Purity : ≥95% (typical for research use)
- Structural Features : Comprises a methyl-substituted ethanamine backbone linked to a tetrahydro-2H-pyran-4-yl group, with a hydrochloride salt enhancing solubility .
Applications: Primarily used in research settings for exploring structure-activity relationships (SAR) in central nervous system (CNS) active compounds, given its structural similarity to known psychostimulants like Tofenacin Hydrochloride .
Comparison with Structurally Similar Compounds
Substituent Variations on the Ethanamine Backbone
Functional Group Modifications
Pharmacological Analogs
Key Research Findings
- Physicochemical Properties :
- The pyran ring in the target compound contributes to moderate lipophilicity (logP ~1.5 estimated), whereas pyridine analogs exhibit higher aqueous solubility due to increased polarity .
- Electron-withdrawing groups (e.g., nitro in CAS 166943-39-1) reduce basicity of the amine, affecting protonation and membrane permeability .
- Biological Activity :
- Tofenacin’s benzyloxy group enhances CNS penetration, whereas the pyran group in the target compound may limit blood-brain barrier crossing due to higher polarity .
- Acetamide derivatives (e.g., CAS 1220036-56-5) show prolonged half-lives in vitro, highlighting the impact of functional groups on pharmacokinetics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-Methyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride?
- Methodological Answer : A common approach involves retrosynthetic analysis starting from alcohol precursors. For example, the compound can be synthesized via alkylation or reductive amination of N-methyl-2-(tetrahydro-2H-pyran-4-yl)ethan-1-ol, followed by HCl salt formation. This route is supported by protocols analogous to those used for structurally related piperidine and tetrahydropyran derivatives, where intermediates are purified via recrystallization or column chromatography . The CAS registry number (89621-77-6) confirms its identity and aids in referencing spectral databases .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves structural features, such as the tetrahydropyran ring and methylamine moiety.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₉H₁₈ClNO₂·HCl) and fragmentation patterns.
- UV/Vis Spectroscopy : While λmax is compound-specific, derivatives with aromatic systems (e.g., 255 nm for phenyl analogs) may guide photometric assays .
- HPLC-PDA : Purity assessment (>98%) using reverse-phase columns (C18) with trifluoroacetic acid (TFA) in mobile phases .
Advanced Research Questions
Q. How can impurity profiling be systematically addressed during synthesis?
- Methodological Answer : Impurities such as des-methyl analogs or byproducts from incomplete ring closure can be identified using:
- Reference Standards : Compare retention times and spectral data with certified impurities (e.g., EP/PhEur impurity standards for related hydrochlorides) .
- LC-MS/MS : Quantify trace impurities (≤0.1%) using targeted MRM transitions.
- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to simulate stability challenges and profile degradation products .
Q. What strategies are effective for resolving enantiomers in structurally related tetrahydropyran derivatives?
- Methodological Answer : Chiral resolution methods include:
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases. For example, (S)- and (R)-enantiomers of 1-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride have been resolved using polysaccharide-based stationary phases .
- Asymmetric Synthesis : Enantiopure precursors (e.g., tert-butanesulfinamide auxiliaries) can direct stereochemistry during reductive amination .
Q. How can metabolic stability and degradation pathways be evaluated in preclinical studies?
- Methodological Answer :
- In Vitro Liver Microsomes : Incubate the compound with human or rodent microsomes to identify metabolites via LC-HRMS. Key pathways may include N-demethylation or pyran ring oxidation .
- Isotope-Labeled Tracers : Use deuterated analogs to track metabolic sites.
- CYP450 Inhibition Assays : Assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict drug-drug interactions .
Data Contradiction and Validation
- Discrepancies in Spectral Data : Cross-validate NMR and MS results with PubChem or DSSTox entries to resolve inconsistencies (e.g., tetrahydropyran ring conformers) .
- Synthetic Yield Optimization : If low yields occur during HCl salt formation, alternative counterions (e.g., maleate) or pH-controlled crystallization may improve recovery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
